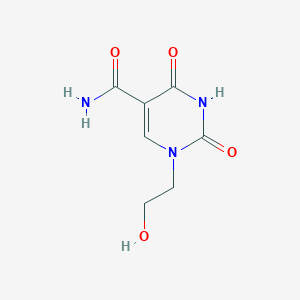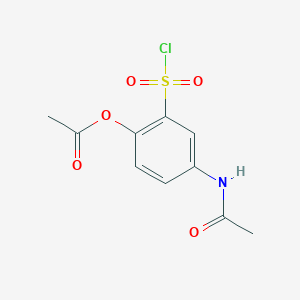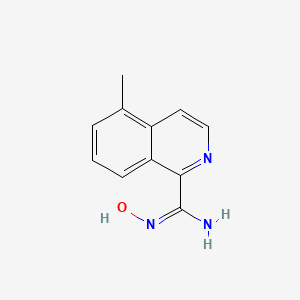![molecular formula C12H17ClO B13205428 [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2C(CH3)2Cl→C6H5CH2OCH2C(CH3)2Cl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of [(3-Hydroxy-2,2-dimethylpropoxy)methyl]benzene.
Oxidation: Formation of [(3-Oxo-2,2-dimethylpropoxy)methyl]benzene.
Reduction: Formation of [(3-Methyl-2,2-dimethylpropoxy)methyl]benzene.
Aplicaciones Científicas De Investigación
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Iodo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Fluoro-2,2-dimethylpropoxy)methyl]benzene
Uniqueness
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(3-chloro-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
VJSFAFOZBNKBNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



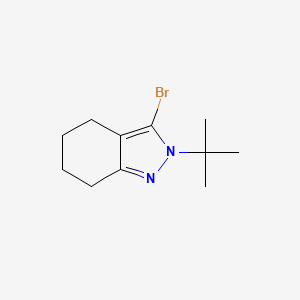

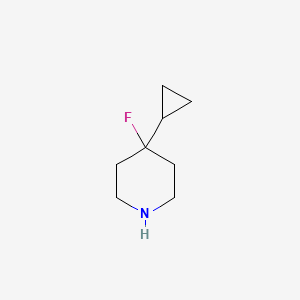
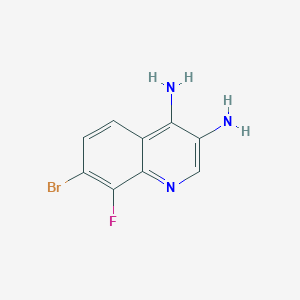
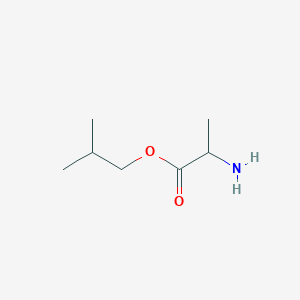
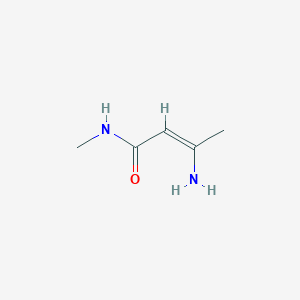
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
